molecular formula C20H12BrF3N4OS B2554171 3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114915-16-0

3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2554171
CAS No.: 1114915-16-0
M. Wt: 493.3
InChI Key: IQEXROWJMACIGU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C20H12BrF3N4OS and its molecular weight is 493.3. The purity is usually 95%.
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Biological Activity

The compound 3-(4-bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H12BrF3N4OSC_{20}H_{12}BrF_3N_4OS, with a molecular weight of approximately 493.3 g/mol. Its structure includes a bromophenyl group, a trifluoromethylphenyl group, and a pyridazine ring, which contribute to its biological properties.

PropertyValue
Molecular Formula C20H12BrF3N4OSC_{20}H_{12}BrF_3N_4OS
Molecular Weight 493.3 g/mol
IUPAC Name 5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
CAS Number 123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The presence of the oxadiazole moiety is particularly significant as it has been associated with diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, similar oxadiazole-based compounds have shown significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives containing the pyridazine scaffold have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest . The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the phenyl rings or modifications to the oxadiazole core can significantly influence activity. For instance:

  • Bromophenyl Substituent : Enhances antimicrobial potency.
  • Trifluoromethyl Group : Increases lipophilicity and may enhance interaction with lipid membranes.
  • Oxadiazole Core : Essential for biological activity; modifications can lead to increased selectivity towards specific targets.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Chikhalia et al. (2014) synthesized several oxadiazole derivatives and found that those similar in structure to our compound exhibited potent antibacterial activity against Gram-positive bacteria . The MIC values ranged from 10 to 50 µg/mL.
  • Cytotoxicity Assays : Research published in ACS Omega demonstrated that related pyridazine compounds showed significant cytotoxicity against HeLa cells, indicating potential for further development as anticancer agents .
  • In Vivo Studies : Preliminary in vivo studies on related compounds indicated promising results in reducing tumor sizes in animal models when administered at specific dosages .

Properties

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF3N4OS/c21-15-6-4-12(5-7-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)13-2-1-3-14(10-13)20(22,23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEXROWJMACIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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